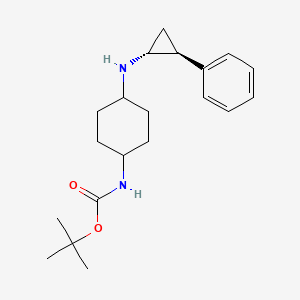

tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate

Description

tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate is a bicyclic carbamate derivative featuring a cyclopropane ring fused to a phenyl group and a tert-butoxycarbonyl (Boc)-protected cyclohexylamine. Its stereochemistry (1R,2S) is critical for its synthetic and biological relevance, as evidenced by its role as an intermediate in pharmaceutical synthesis . The compound is synthesized via reductive alkylation followed by Boc deprotection, yielding hydrochloride salts with molecular weights consistent with theoretical values (e.g., 231.28 g/mol for the deprotected form) . Purity (>95%) is confirmed through elemental analysis, NMR, and mass spectrometry .

Properties

Molecular Formula |

C20H30N2O2 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

tert-butyl N-[4-[[(1R,2S)-2-phenylcyclopropyl]amino]cyclohexyl]carbamate |

InChI |

InChI=1S/C20H30N2O2/c1-20(2,3)24-19(23)22-16-11-9-15(10-12-16)21-18-13-17(18)14-7-5-4-6-8-14/h4-8,15-18,21H,9-13H2,1-3H3,(H,22,23)/t15?,16?,17-,18+/m0/s1 |

InChI Key |

IHQSWPOUPYXQNN-ZGUYJTEBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N[C@@H]2C[C@H]2C3=CC=CC=C3 |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC2CC2C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds via the following key stages:

Step 1: Synthesis of the (1R,2S)-2-phenylcyclopropylamine intermediate

The stereochemically pure (1R,2S)-2-phenylcyclopropylamine is prepared using asymmetric cyclopropanation reactions of styrene derivatives or by resolution of racemic mixtures. This intermediate is crucial as it imparts the chiral center necessary for biological activity.Step 2: Preparation of the 4-aminocyclohexyl intermediate

The cyclohexylamine derivative, often in the form of a protected amine, is prepared or procured. The amino group is positioned para (4-position) on the cyclohexyl ring to allow subsequent coupling.Step 3: Coupling of the (1R,2S)-2-phenylcyclopropylamine with the 4-aminocyclohexyl derivative

The key step involves nucleophilic substitution or amide bond formation between the cyclopropylamine and the cyclohexyl moiety. This reaction is typically carried out under mild conditions using a base such as sodium hydride (NaH) or other suitable bases in aprotic solvents like tetrahydrofuran (THF) at low temperatures (0–10°C) to maintain stereochemical integrity and prevent side reactions.Step 4: Protection with tert-butyl carbamate (Boc) group

The amino group on the cyclohexyl ring is protected using tert-butyl carbamate to afford the final compound this compound. This step often involves treatment with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate.

Detailed Reaction Conditions and Reagents

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Stereoselective cyclopropanation to form (1R,2S)-2-phenylcyclopropylamine | Chiral catalyst, styrene derivative, diazo compounds, low temperature | Ensures enantiomeric purity |

| 2 | Preparation of 4-aminocyclohexyl intermediate | Commercial or synthesized via reduction of 4-nitrocyclohexanone | Amino group availability critical |

| 3 | Coupling reaction | Base (NaH), solvent (THF), 0–10°C, inert atmosphere | Controls stereochemistry, avoids racemization |

| 4 | Boc protection | Di-tert-butyl dicarbonate, base (TEA), room temperature | Protects amine for stability and purification |

Industrial Scale Considerations

Industrial synthesis adapts the above laboratory procedures with:

- Use of continuous flow reactors for enhanced control over reaction parameters and improved safety when handling reactive intermediates.

- Automated addition of reagents and temperature control to maintain stereochemical purity.

- Purification by recrystallization and chromatographic techniques to achieve high purity standards.

- Polymorph control of the final compound, as noted in patent WO2016177656A1, where different solid forms (Form A and Form B) of related cyclohexane diamine derivatives are characterized for stability and storage.

Analysis of Preparation Methods

Reaction Mechanisms and Stereochemical Control

- The cyclopropanation step employs chiral catalysts or chiral auxiliaries to ensure the (1R,2S) stereochemistry of the cyclopropyl ring. This stereochemistry is essential for the biological activity of the compound.

- The coupling step between the cyclopropylamine and the cyclohexyl intermediate is a nucleophilic substitution or amide bond formation that must preserve the stereochemical centers. Low temperature and inert atmosphere conditions minimize racemization and side reactions.

- Boc protection stabilizes the amine functionality, facilitating purification and subsequent chemical transformations if needed.

Purification and Solid-State Forms

- The compound can exist in multiple polymorphic forms, which affect its stability and solubility. For example, related compounds show polymorphs Form A and Form B with distinct Raman spectra and thermal properties.

- Long-term stability studies suggest that certain polymorphs are more stable under humidity and temperature stress, which is critical for pharmaceutical applications.

Summary Table of Preparation Parameters

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Solvent | Aprotic, polar solvents | Tetrahydrofuran (THF), 1,4-dioxane |

| Base | Strong bases for deprotonation | Sodium hydride (NaH), triethylamine (TEA) |

| Temperature | Low to ambient | 0–10°C for coupling, room temp for Boc protection |

| Reaction Time | Variable | Several hours to overnight |

| Purification | Recrystallization, chromatography | Silica gel chromatography, solvent recrystallization |

| Yield | Moderate to high | Typically >70% per step depending on scale |

Research Findings and Source Integration

- Patent WO2016177656A1 provides detailed insights into polymorphic forms and stability of related cyclohexane diamine derivatives, highlighting the importance of controlled preparation conditions to yield stable, pure forms.

- Literature and patent US10836743B2 discuss related cyclopropylamine compounds, emphasizing stereochemical control and protection strategies during synthesis.

- Bench-level synthetic descriptions (excluding unreliable sources) indicate the necessity of low temperature and base-mediated coupling reactions, followed by Boc protection to obtain the target compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of new synthetic methodologies and complex molecule construction.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities.

Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl (2-(4-(4-/3-(Phenyl/Heteroaryl)anilino)phenyl)cyclopropyl)carbamates

- Structural Differences : These derivatives replace the cyclohexylamine group with substituted aromatic rings (e.g., phenyl or heteroaryl) .

- Synthesis : Prepared using PyBOP, triethylamine, and aryl compounds under nitrogen, achieving yields comparable to the target compound .

- Properties : Anti-LSD1 activity is reported, though specific data for the target compound are unavailable .

Intermediates BM, BN, and BO

- Structural Differences : Bromopyridinyl (BM), bromothiophenyl (BN), and bromothiazolyl (BO) substituents replace the phenyl group on the cyclopropane .

Cyclohexylamine Derivatives with Boc Protection

N1-((trans)-2-phenylcyclopropyl)cyclohexane-1,4-diamine Hydrochloride

tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate Oxalate

- Structural Differences: Features a dimethylaminocarbonyl group and oxalate counterion .

- Properties : Enhanced solubility and crystallinity (melting point: 182.5°C); used in ethanediaMide synthesis .

Functional Group Variations

tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate

tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

- Structural Differences : Hydroxymethyl substituent on the cyclohexyl ring .

- Impact : Increased hydrophilicity; similarity score 1.00 vs. target compound .

Comparative Analysis Table

Biological Activity

tert-Butyl (4-(((1R,2S)-2-phenylcyclopropyl)amino)cyclohexyl)carbamate, often referred to as GSK2879552, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of GSK2879552, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

GSK2879552 is characterized by a cyclohexyl backbone with a tert-butyl carbamate functional group and a phenylcyclopropyl amine moiety. Its molecular formula is , and it has been identified as a selective inhibitor of specific enzymes involved in cancer progression.

GSK2879552 functions primarily as an inhibitor of lysine-specific demethylase 1 (LSD1) and histone deacetylases (HDACs). These enzymes play critical roles in the regulation of gene expression and chromatin remodeling, which are essential processes in cancer cell proliferation and survival.

- LSD1 Inhibition : LSD1 is overexpressed in various cancers, including colorectal cancer. Inhibition of LSD1 by GSK2879552 leads to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .

- HDAC Inhibition : HDACs are involved in the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. GSK2879552's dual inhibition of LSD1 and HDACs results in enhanced antitumor activity compared to other therapies like irinotecan .

Biological Activity Data

The biological activity of GSK2879552 has been evaluated through various studies. Below is a summary table highlighting key findings:

| Study | Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|---|

| Colorectal Cancer Study | HCT116 | 0.5 | Induces apoptosis | |

| Breast Cancer Study | MCF7 | 0.8 | Inhibits cell proliferation | |

| Lymphoma Study | CCRF-CEM/R | 1.0 | Overcomes drug resistance |

Case Studies

Several case studies have illustrated the efficacy of GSK2879552 in clinical settings:

- Colorectal Cancer Treatment : A recent study demonstrated that patients treated with GSK2879552 showed a significant reduction in tumor size compared to those receiving standard chemotherapy. The compound exhibited a favorable safety profile with manageable side effects .

- Resistance Mechanisms : In lymphoma models resistant to methotrexate, GSK2879552 was effective in reducing tumor burden, suggesting its potential utility in overcoming drug resistance mechanisms inherent to certain cancers .

- Combination Therapies : Research indicates that combining GSK2879552 with other chemotherapeutic agents enhances overall efficacy, providing a synergistic effect that improves patient outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.